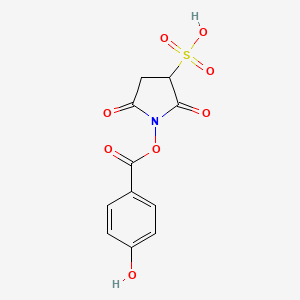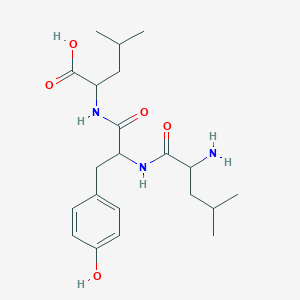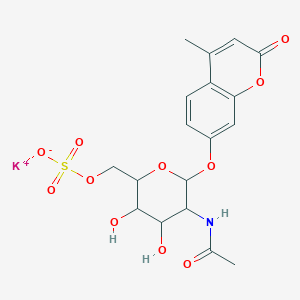![molecular formula C19H16FN3O2 B12108146 2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B12108146.png)
2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3’-Fluoro-3-methyl-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid is a complex organic compound that belongs to the class of bipyridine derivatives. This compound is characterized by the presence of a fluorine atom, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3’-Fluoro-3-methyl-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid typically involves multiple steps, starting from readily available raw materials. One common method involves the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene. This intermediate undergoes fluorination to yield 2-fluoro-3-nitrotoluene, which is then oxidized to form 2-fluoro-3-nitrobenzoic acid .
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. Industrial methods often involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-((3’-Fluoro-3-methyl-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
2-((3’-Fluoro-3-methyl-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism by which 2-((3’-Fluoro-3-methyl-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid exerts its effects involves interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-Fluoro-3-nitrobenzoic acid
- 3-Fluoro-4-methylcarbamoylphenylamino-2-methylpropanoic acid
- Methyl 2-(3-fluoro-4-methylcarbamoylphenyl)amino-2-methylpropanoate
Uniqueness
2-((3’-Fluoro-3-methyl-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid stands out due to its bipyridine structure, which imparts unique electronic properties. The presence of the fluorine atom further enhances its reactivity and stability, making it a valuable compound for various applications .
特性
分子式 |
C19H16FN3O2 |
|---|---|
分子量 |
337.3 g/mol |
IUPAC名 |
2-[[6-(3-fluoropyridin-4-yl)-5-methylpyridin-3-yl]amino]-5-methylbenzoic acid |
InChI |
InChI=1S/C19H16FN3O2/c1-11-3-4-17(15(7-11)19(24)25)23-13-8-12(2)18(22-9-13)14-5-6-21-10-16(14)20/h3-10,23H,1-2H3,(H,24,25) |
InChIキー |
MLAXITPSWMGQQU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC2=CN=C(C(=C2)C)C3=C(C=NC=C3)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoate](/img/structure/B12108077.png)


![tert-butyl N-[1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate](/img/structure/B12108105.png)


![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy](/img/structure/B12108109.png)





![2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide](/img/structure/B12108142.png)
